5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.
Formation of the Piperidine Ring: The protected amine is then subjected to cyclization reactions to form the piperidine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Me)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used for similar purposes.
Uniqueness
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is unique due to its combination of a piperidine ring and an Fmoc-protected amino group. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and peptide research .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.ClH/c1-24-12-14(10-11-20(24)21(25)26)23-22(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19-20H,10-13H2,1H3,(H,23,27)(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVZTDPKMTFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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